molecular formula C8H11NO B14837609 2-Methyl-6-(methylamino)phenol

2-Methyl-6-(methylamino)phenol

Cat. No.: B14837609
M. Wt: 137.18 g/mol
InChI Key: ZWZUYJGBGVABBN-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylamino)phenol is a phenolic derivative featuring a methylamino (-NHCH₃) substituent at the 6-position and a methyl group at the 2-position of the aromatic ring.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-methyl-6-(methylamino)phenol

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(9-2)8(6)10/h3-5,9-10H,1-2H3

InChI Key

ZWZUYJGBGVABBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-(methylamino)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chloromethylphenol with methylamine . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitro-6-methylphenol followed by methylation of the resulting amine . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Table 1: Structural and Functional Comparison of Phenolic Derivatives
Compound Name Substituents Molecular Weight Key Properties
2-Methyl-6-(methylamino)phenol -NHCH₃ (6-position), -CH₃ (2-position) 153.18* Hypothetical: Likely exhibits hydrogen bonding and moderate planarity.
2-[(Methylamino)methyl]phenol -CH₂NHCH₃ (side chain) 153.18 Antibiofilm activity against S. aureus (70% inhibition at 1.25 µM); non-cytotoxic .
2-Methyl-6-[2-(trifluoromethyl)phenyliminomethyl]phenol -C=N-(trifluoromethylphenyl) (Schiff base) 279.26 Non-planar (dihedral angle: 38.79°); intramolecular O–H⋯N hydrogen bonding; potential antitumor applications .
2-Methyl-6-(4-methylphenyl)hept-2-en-4-one 4-methylphenyl, α,β-unsaturated ketone 230.31 Docking scores (-6.8 to -7.3 kcal/mol) against TGF-βR1 and TNF-α; moderate anticancer potential .
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol -CH₂NH-(3-Cl-2-CH₃C₆H₃), -OCH₃ 277.75 Chlorine substituent enhances electrophilicity; potential for targeted binding .

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position and Planarity: The Schiff base analog (Table 1, row 3) exhibits significant non-planarity due to steric and electronic effects of the trifluoromethyl group, reducing its conjugation efficiency compared to simpler methylamino derivatives .
  • Hydrogen Bonding: Intramolecular hydrogen bonds (e.g., O–H⋯N in Schiff bases) stabilize tautomeric forms (phenol-imine vs. keto-amine), influencing reactivity and biological interactions .
Key Findings:
  • Antibiofilm Activity: 2-[(Methylamino)methyl]phenol shows potent biofilm inhibition without cytotoxicity, making it a promising alternative to conventional antibiotics .
  • Anticancer Potential: Schiff bases and α,β-unsaturated ketones exhibit moderate docking scores against cancer targets but are generally less effective than standard drugs (e.g., sorafenib) .
  • Limitations : Most compounds lack efficacy against preformed biofilms or require structural optimization to enhance binding affinity .

Physicochemical Properties

  • Solubility and Reactivity: Methylamino and methoxy groups (e.g., in 2-methoxy analogs) improve water solubility, whereas halogenated derivatives (e.g., 3-chloro substituents) enhance electrophilicity and target specificity .
  • Tautomerism: Schiff bases exist in phenol-imine or keto-amine forms, affecting their optical properties and stability .

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